4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid

Catalog No.
S1507606
CAS No.
14933-78-9
M.F
C6H4N2O5
M. Wt
184.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid

CAS Number

14933-78-9

Product Name

4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid

IUPAC Name

4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid

Molecular Formula

C6H4N2O5

Molecular Weight

184.11 g/mol

InChI

InChI=1S/C6H4N2O5/c9-6(10)5-3-4(8(12)13)1-2-7(5)11/h1-3H,(H,9,10)

InChI Key

KKYQRQZYRFVFTG-UHFFFAOYSA-N

SMILES

C1=C[N+](=C(C=C1[N+](=O)[O-])C(=O)O)[O-]

Canonical SMILES

C1=C[N+](=C(C=C1[N+](=O)[O-])C(=O)O)[O-]

The exact mass of the compound 4-Nitropyridine-2-carboxylic acid 1-oxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63059. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pharmaceutical Synthesis

Scientific Field: Medicinal Chemistry Application Summary: This compound serves as a key intermediate in the synthesis of various medicinal products. Methods of Application:

Results:

Fine Chemicals Production

Scientific Field: Industrial Chemistry Application Summary: Utilized in the production of fine chemicals, particularly as a synthetic intermediate for new pesticides. Methods of Application:

Results:

4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid, also known as 4-nitropyridine-2-carboxylic acid 1-oxide, is an organic compound with the molecular formula C₆H₄N₂O₅. It features a pyridine ring substituted with a nitro group and a carboxylic acid group, along with an oxygen atom in the form of an oxide. This compound is characterized by its solid state at room temperature and has notable physical properties, including a melting point of approximately 148 °C and a predicted density of 1.69 g/cm³ .

Typical of compounds containing nitro and carboxylic acid functional groups. Notable reactions include:

  • Nucleophilic Substitution: The nitro group can be reduced to an amine under certain conditions, leading to derivatives that can further participate in nucleophilic substitution reactions.
  • Decarboxylation: Under high temperatures or specific catalytic conditions, the carboxylic acid group may undergo decarboxylation, producing carbon dioxide and yielding other pyridine derivatives.
  • Oxidation: The presence of the oxide functional group allows for potential oxidation reactions, which can modify the electronic properties of the compound.

Research indicates that 4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid exhibits biological activities that may include antimicrobial and antifungal properties. Compounds with similar structures have been studied for their potential in pharmaceutical applications, particularly as agents against various pathogens. The biological mechanisms often involve interference with cellular processes or metabolic pathways in microorganisms.

Several methods exist for synthesizing 4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid:

  • Nitration of Pyridine Derivatives: Starting from pyridine or its derivatives, nitration can be performed using nitric acid to introduce the nitro group.
  • Carboxylation: Following nitration, a carboxylation reaction can be conducted using carbon dioxide under high pressure in the presence of a suitable catalyst to introduce the carboxylic acid group.
  • Oxidation: The conversion to the oxide form can be achieved through oxidation reactions involving oxidizing agents such as hydrogen peroxide or potassium permanganate.

4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid has several applications across different fields:

  • Pharmaceuticals: Its derivatives are explored for potential use as antimicrobial agents or in cancer therapy due to their ability to interact with biological systems.
  • Agriculture: The compound's antimicrobial properties may find applications in developing agrochemicals aimed at protecting crops from pathogens.
  • Chemical Research: It serves as a precursor or intermediate in synthesizing more complex organic molecules.

Studies on the interactions of 4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid with various biological targets reveal its potential effects on enzymes and cellular receptors. Interaction studies often focus on:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can be beneficial in drug design.
  • Binding Affinity: Evaluating how well it binds to target proteins can provide insights into its therapeutic potential.

Several compounds share structural features with 4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid. A comparison highlights its unique characteristics:

Compound NameMolecular FormulaUnique Features
4-Nitropyridine N-OxideC₅H₄N₂O₃Lacks carboxylic acid functionality
3-Nitropyridine 2-Carboxylic AcidC₆H₄N₂O₄Different position of nitro group
4-AminopyridineC₅H₄N₂Contains an amino group instead of a nitro group
2-NitropyridineC₅H₄N₂O₂Nitro group at position two instead of four

The unique combination of both nitro and carboxylic functionalities along with the oxide makes 4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid distinct among these compounds, potentially leading to varied biological activities and applications.

4-Nitro-1-oxidopyridin-1-ium-2-carboxylic acid (CAS: 14933-78-9) is a nitrogen-containing heterocyclic compound that exists as a solid at room temperature. The compound possesses distinctive physical and chemical properties that contribute to its versatility in various applications.

Basic Characteristics

The compound is characterized by the following fundamental properties:

PropertyValue
Molecular FormulaC₆H₄N₂O₅
Molecular Weight184.11 g/mol
Exact Mass184.012
CAS Number14933-78-9
Physical StateSolid

Physical Properties

The physical properties of 4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid have been determined through various analytical methods:

PropertyValueMethod
Melting Point148 °CExperimental
Boiling Point553.6 ± 35.0 °CPredicted
Density1.69 ± 0.1 g/cm³Predicted

Chemical Properties

The chemical properties of this compound are influenced by its functional groups:

PropertyValueNotes
pKa1.00 ± 0.50Predicted
LogP1.2447Indicates moderate lipophilicity
Polar Surface Area108.58Affects bioavailability

The relatively low pKa value indicates significant acidity, which can be attributed to the electron-withdrawing effects of both the nitro group and the N-oxide functionality. These groups stabilize the carboxylate anion, enhancing the compound's acidity compared to simple carboxylic acids.

XLogP3

0.1

Other CAS

14933-78-9

Wikipedia

4-Nitropyridine-2-carboxylic acid 1-oxide

Dates

Last modified: 08-15-2023

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